molecular formula C24H28N6O2 B2581998 3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1296274-77-5

3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2581998
CAS No.: 1296274-77-5
M. Wt: 432.528
InChI Key: ZXXAEWDPMGHQMA-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a sophisticated chemical tool designed for preclinical research, featuring a unique bis-pyrazole molecular architecture. This compound is of significant interest in medicinal chemistry for the exploration of various biological targets, particularly given the established pharmacological importance of the pyrazole scaffold. Pyrazole and its derivatives are recognized as pharmacologically active scaffolds possessing a wide spectrum of biological activities, making them a highly studied group in the azole family . The specific incorporation of a piperidine moiety linked via a carboxamide bridge and a cyclopropyl substituent is indicative of its potential application in the development of receptor modulators. Compounds with structurally related pyrazole cores have demonstrated potent and selective antagonistic activity against the Cannabinoid Type 1 (CB1) receptor, a target historically investigated for metabolic disorders . Similarly, pyrazole-based structures are found in inhibitors for kinases and other enzyme classes, suggesting this compound's utility in probing signaling pathways and cellular proliferation mechanisms . Researchers can leverage this compound in structure-activity relationship (SAR) studies, target identification, and mechanism-of-action studies across therapeutic areas such as oncology, metabolic disease, and neuroscience. It is supplied as a high-purity solid, sealed under dry conditions and intended for storage at room temperature. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling procedures.

Properties

IUPAC Name

5-cyclopropyl-N-[1-[3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-14-3-4-17(11-15(14)2)20-13-22(29-27-20)24(32)30-9-7-18(8-10-30)25-23(31)21-12-19(26-28-21)16-5-6-16/h3-4,11-13,16,18H,5-10H2,1-2H3,(H,25,31)(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXAEWDPMGHQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=NNC(=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been explored for their ability to induce apoptosis in cancer cells. A study demonstrated that a related compound showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines than established treatments like bleomycin . The incorporation of piperidine moieties has been linked to enhanced biological activity, suggesting that the structural features of the compound may play a crucial role in its efficacy against cancer.

Alzheimer’s Disease Treatment

Research has indicated that compounds featuring piperidine and pyrazole structures can inhibit key enzymes involved in Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. These inhibitors have shown promise in improving cognitive function by enhancing cholinergic transmission . The multi-targeted approach of these compounds allows them to interact with various biological pathways implicated in neurodegeneration, making them potential candidates for further development in Alzheimer’s therapies.

Anti-HIV Activity

The compound may also be relevant in the context of HIV treatment. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial for managing HIV infections, and similar pyrazole derivatives have demonstrated potent inhibitory effects against both wild-type and resistant strains of the virus . The structural modifications present in this compound could lead to improved efficacy and reduced toxicity compared to existing NNRTIs.

Case Studies

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Liu et al. (2023)Alzheimer’s DiseaseDemonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive outcomes .
Malawska & Gobec (2023)Cancer TherapyIdentified new piperidine derivatives with enhanced cytotoxicity against various cancer cell lines .
Ding et al. (2023)HIV TreatmentDeveloped hybrid compounds showing potent activity against multiple HIV strains with low cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized against related pyrazole-carboxamide derivatives. Below is a comparative analysis based on synthesis, substituent effects, and physicochemical properties:

Key Findings:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to simpler aryl groups (e.g., phenyl in 3a) . This may enhance membrane permeability but reduce aqueous solubility. Cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation, a feature absent in analogs like 3a–3d, which rely on halogens (Cl, F) for stability .

Synthetic Efficiency :

  • The target compound’s synthesis would likely follow a coupling strategy similar to 3a–3d (EDCI/HOBt-mediated amidation in DMF) . However, the steric bulk of the cyclopropyl and dimethylphenyl groups may lower yields compared to less hindered analogs (e.g., 3d: 71% yield).

Bioactivity Hypotheses: Pyrazole-carboxamides with chloro or fluoro substituents (e.g., 3a, 3d) often exhibit kinase or cannabinoid receptor antagonism . The target compound’s dimethylphenyl group may similarly engage hydrophobic receptor pockets, while the piperidine linker could confer selectivity for G protein-coupled receptors (GPCRs).

Physicochemical Properties :

  • The target compound’s higher molecular weight (~497.6 vs. 291.3 in ) suggests reduced bioavailability unless balanced by optimized logP (<5).

Q & A

Q. What are the key synthetic pathways for synthesizing 3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step processes, including cyclocondensation of pyrazole precursors and functionalization of the piperidine moiety. For example, analogous compounds are synthesized via condensation of cyclopropylamine with thiocyanate to form triazole intermediates, followed by coupling with substituted aryl groups . Reaction optimization often employs polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance yields .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Structural validation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane geometry.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of similar triazole-piperidine hybrids .
  • FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Complementary techniques include thin-layer chromatography (TLC) for rapid screening and elemental analysis for empirical formula verification .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-pyrazole coupling step?

Yield optimization strategies include:

  • Catalyst screening : Use of coupling agents like HATU or EDCI for amide bond formation.
  • Temperature control : Reactions at 0–5°C minimize side-product formation during cyclopropane ring closure .
  • Solvent selection : DMF or dichloromethane (DCM) enhances solubility of aromatic intermediates .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or receptor binding assays) using fluorescence polarization or radiometric detection.
  • Cellular models : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropyl or dimethylphenyl groups to identify critical pharmacophores .

Q. How should researchers address contradictory bioactivity data across structural analogs?

Contradictions may arise from variations in substituent electronic effects or steric hindrance. Mitigation strategies include:

  • Computational modeling : Density functional theory (DFT) to predict electronic properties impacting binding affinity .
  • Solubility profiling : Adjust formulations (e.g., DMSO/PBS ratios) to ensure consistent bioavailability in assays .
  • Target validation : Use CRISPR-edited cell lines to confirm specificity for the intended biological target .

Q. What computational approaches are effective for target identification and binding mode prediction?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases or GPCRs).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
  • Pharmacophore mapping : Align with known active compounds to identify conserved interaction motifs .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolysis or oxidation products.
  • Storage recommendations : Lyophilized powders stored at -20°C under argon minimize decomposition. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

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